molecular formula C11H12N2O3 B335598 N-(cyanomethyl)-3,4-dimethoxybenzamide

N-(cyanomethyl)-3,4-dimethoxybenzamide

Cat. No.: B335598
M. Wt: 220.22 g/mol
InChI Key: DOJLIALLFQLKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-3,4-dimethoxybenzamide is a benzamide derivative characterized by a 3,4-dimethoxybenzoyl group linked to a cyanomethylamine moiety. Benzamide derivatives, in general, are recognized for their versatility in medicinal chemistry, often serving as scaffolds for protease inhibitors, anticancer agents, and central nervous system (CNS) modulators .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N-(cyanomethyl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C11H12N2O3/c1-15-9-4-3-8(7-10(9)16-2)11(14)13-6-5-12/h3-4,7H,6H2,1-2H3,(H,13,14)

InChI Key

DOJLIALLFQLKEW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCC#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC#N)OC

Origin of Product

United States

Comparison with Similar Compounds

Antiviral Activity

  • N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide exhibits superior binding affinity (-6.7 kcal/mol) to MPXV cysteine protease compared to 6-Dimethylaminonaphthene-1-sulfonic acid amide (-5.0 to -6.7 kcal/mol). This is attributed to its allylcarbamoyl and 4-chlorophenyl groups, which enhance hydrophobic interactions and hydrogen bonding with the protease active site .

Anticancer Activity

  • Thiazole- and hydrazone-modified analogs, such as (Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)... , show cytotoxicity against cancer cell lines, likely due to DNA intercalation or topoisomerase inhibition .
  • The cyanomethyl group in the target compound may influence apoptosis pathways differently, but this requires experimental validation.

Physicochemical Properties

  • N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,4-dimethoxybenzamide (molar mass 328.39 g/mol) has a larger heterocyclic system, reducing solubility compared to simpler analogs like N-(2-fluorophenyl)-3,4-dimethoxybenzamide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.